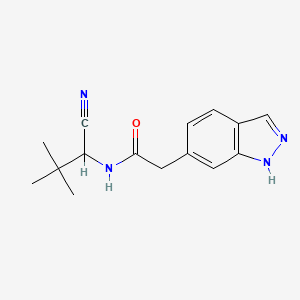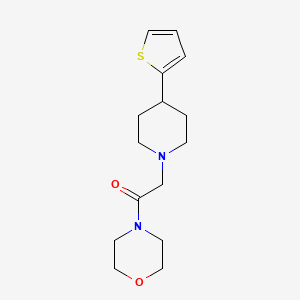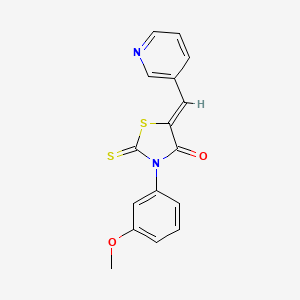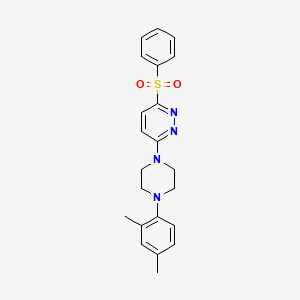
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and the inhibition of BET proteins by CPI-455 has shown promise in the treatment of various diseases, including cancer and inflammatory disorders. In
作用機序
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, making N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cell lines, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide inhibits cell proliferation and induces apoptosis, or programmed cell death. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide also inhibits the expression of genes involved in cell cycle progression and DNA damage repair. In a mouse model of sepsis, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide reduces the levels of pro-inflammatory cytokines and improves survival rates.
実験室実験の利点と制限
One advantage of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has a relatively short half-life and low solubility, which can limit its efficacy in vivo. Furthermore, the mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide is not fully understood, which makes it difficult to predict its effects on specific cell types or in specific disease contexts.
将来の方向性
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors, which could improve the efficacy of this class of drugs. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide in different disease contexts.
合成法
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide involves several steps, including the reaction of 2-aminoindazole with 2-bromoacetophenone to form 2-(1H-indazol-6-yl)acetophenone, followed by acylation with 2-(2,2-dimethylpropanoyl)cyanoacetic acid. The final product, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide, is obtained through a series of purification steps.
科学的研究の応用
N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. In preclinical studies, N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide has also been shown to have anti-inflammatory effects in a mouse model of sepsis, reducing the levels of pro-inflammatory cytokines and improving survival rates.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)13(8-16)18-14(20)7-10-4-5-11-9-17-19-12(11)6-10/h4-6,9,13H,7H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTUAQFBTZNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)



![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)


![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

